Benzenesulfinic acid, 4-methyl-, zinc salt is an organosulfur compound characterized by its unique structure, which includes a benzene ring substituted with a methyl group and a sulfinic acid functional group. Its molecular formula is and it has a molar mass of approximately 375.78 g/mol. The compound typically appears as a pale beige powder and is soluble in water, making it suitable for various applications in organic synthesis and industrial processes .
The biological activity of benzenesulfinic acid, 4-methyl-, zinc salt has been noted in various studies. It exhibits moderate toxicity and can cause skin irritation upon contact. The compound's potential for inducing allergic reactions has been documented, indicating that safety precautions should be taken during handling .
In some contexts, it may also play a role in biochemical pathways involving sulfur compounds, although specific therapeutic applications are less well-defined.
The synthesis of benzenesulfinic acid, 4-methyl-, zinc salt can be achieved through several methods:
These methods allow for the incorporation of the zinc ion into the sulfinic acid structure, enhancing its reactivity and solubility.
Benzenesulfinic acid, 4-methyl-, zinc salt has diverse applications across various fields:
Several compounds share structural similarities with benzenesulfinic acid, 4-methyl-, zinc salt. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzenesulfonic Acid | Simplest sulfonic acid; lacks methyl group | |
| Sodium Benzenesulfinate | Sodium salt form; used for similar reactions | |
| Zinc Benzenesulfinate Dihydrate | Dihydrate form; used as a reagent |
Benzenesulfinic acid, 4-methyl-, zinc salt stands out due to its specific methyl substitution on the benzene ring, which influences its reactivity and biological interactions compared to other similar compounds. Its dual functionality as both a sulfinic acid and a zinc salt enhances its utility in various chemical processes.
Benzenesulfinic acid, 4-methyl-, zinc salt is a zinc coordination complex derived from p-toluenesulfinic acid (4-methylbenzenesulfinic acid). Its IUPAC name reflects its structure, where two sulfinic acid ligands coordinate to a zinc center. Key identifiers include:
The compound exists as a white powder with high thermal stability, typically used in industrial and synthetic applications .
The zinc salt comprises two p-toluenesulfinic acid ligands coordinated to a Zn²⁺ ion. Each ligand has a sulfinic acid group (-SO₂H) attached to a para-methyl-substituted benzene ring. The coordination geometry around zinc is tetrahedral, stabilizing the sulfinic acid moiety, which is prone to disproportionation in its free acid form .
The synthesis of sulfinic acid salts dates to early 20th-century studies on sulfur-containing acids. While p-toluenesulfinic acid itself was first isolated in the 1930s, its zinc salt emerged as a derivative of interest in materials science and catalysis. Key milestones include:
Synthesis Methodology:
Zinc sulfinates are typically prepared by reducing sulfonyl chlorides with metallic zinc. For p-toluenesulfinic acid, this involves reacting p-toluenesulfonyl chloride with zinc dust, followed by acid workup to isolate the sulfinic acid and subsequent complexation with zinc ions .
Industrial Adaptation:
By the 1980s, zinc bis(p-toluenesulfinate) was commercialized as a polymer additive, leveraging its thermal stability and lubricating properties. Its use in synthetic rubber production became widespread due to compatibility with polyolefins and styrene-based polymers .
Radical Chemistry Advances:
Recent decades saw its application in radical reactions, driven by the need for mild, site-selective C–H functionalization. Zinc sulfinates enable controlled radical generation, as demonstrated in trifluoromethylation and alkylation reactions .
Benzenesulfinic acid, 4-methyl-, zinc salt has multifaceted applications, driven by its stability, reactivity, and coordination versatility:
As a stabilizer and lubricant, it enhances the processing and durability of synthetic rubbers, including polyethylene (PE), polypropylene (PP), and acrylonitrile-butadiene-styrene (ABS) resins. Its role includes:
The zinc salt serves as a precursor for radical reagents in C–H functionalization. For example:
| Application | Example Reaction | Outcome |
|---|---|---|
| Radical Generation | DFMS → CF₂H radical | C–H to C–CF₂H transformation in heteroarenes |
| Catalysis | Ugi-type reactions (p-toluenesulfinic acid) | α-Amino amide/amidine synthesis |
In foam production, it acts as a blowing agent activator, enabling precise control over cell structure in polyurethane and polyolefin foams . Its compatibility with azodicarbonamide (AC) agents enhances thermal decomposition efficiency.
Benzenesulfinic acid, 4-methyl-, zinc salt represents a distinctive organozinc compound characterized by its unique coordination architecture and molecular arrangement [1]. The compound exists primarily as a 2:1 stoichiometric complex, where two 4-methylbenzenesulfinate anions coordinate to a central zinc cation, forming the molecular formula C₁₄H₁₄O₆S₂Zn with a molecular weight of 407.8 g/mol [1] [2].
The coordination geometry around the zinc center adopts a distorted tetrahedral arrangement, which is characteristic of zinc(II) complexes [3]. This tetrahedral coordination is formed through oxygen atoms from the sulfinate groups, creating Zn-O bond distances that typically range from 1.987 to 2.088 Å based on structural studies of related zinc sulfinate compounds [4]. The sulfinate moiety itself displays a pyramidal geometry around the sulfur atom, with characteristic S-O bond lengths of approximately 1.527-1.528 Å and O-S-O bond angles of approximately 107.37° [4].
The central zinc ion exhibits a +2 oxidation state and coordinates primarily through the oxygen atoms of the sulfinate groups rather than direct sulfur coordination [1]. The presence of the methyl group at the para position of the benzene ring creates distinctive electronic distribution patterns that influence the compound's coordination behavior and reactivity compared to unsubstituted benzenesulfinate analogs [1].
Table 1: Key Structural Parameters of Benzenesulfinic acid, 4-methyl-, zinc salt
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₄O₆S₂Zn | [1] [2] |
| Molecular Weight | 407.8 g/mol | [1] [2] |
| CAS Registry Number | 13438-45-4 | [5] [1] |
| Coordination Number | 4 (tetrahedral) | [3] |
| Typical Zn-O Bond Distance | 1.987-2.088 Å | [4] |
| S-O Bond Length | 1.527-1.528 Å | [4] |
| O-S-O Bond Angle | ~107.37° | [4] |
The solid-state structure of benzenesulfinic acid, 4-methyl-, zinc salt reveals important crystallographic features that define its physical and chemical properties [6]. Zinc coordination compounds typically exhibit various polymorphic forms depending on synthesis conditions and the presence of coordinated solvent molecules [7].
Related zinc sulfinate structures demonstrate that these compounds can crystallize in different space groups, with common structural motifs including monomeric units, one-dimensional coordination polymers, or discrete molecular complexes [8] [9]. The crystallographic data for similar zinc sulfinate compounds show that the zinc centers maintain tetrahedral coordination geometries with slight distortions from ideal tetrahedral angles [3] [10].
The solid-state packing is influenced by intermolecular interactions including hydrogen bonding and aromatic stacking interactions between the 4-methylbenzene rings [8]. The presence of the methyl substituent affects the crystal packing efficiency and intermolecular contact distances compared to unsubstituted analogs [11].
Table 2: Comparative Crystallographic Data for Related Zinc Sulfinate Compounds
| Compound Type | Space Group | Coordination Environment | Structural Features | Reference |
|---|---|---|---|---|
| Zinc Sulfinates | Various | Tetrahedral ZnO₄ | Distorted tetrahedral geometry | [3] [10] |
| Zinc Sulfanilate | Tetrahydrate form | ZnO₄ (water coordinated) | Extended hydrogen bonding | [6] |
| Zinc Complexes | Monoclinic/Orthorhombic | Variable coordination | Polymeric or discrete units | [9] |
The infrared spectroscopic characterization of benzenesulfinic acid, 4-methyl-, zinc salt provides crucial information about the coordination mode and molecular vibrations [12] [13]. The sulfinate functional group exhibits characteristic stretching vibrations that are diagnostic of the coordination environment and the nature of the metal-ligand interactions [14].
The infrared spectrum typically displays characteristic bands associated with the aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ region, aromatic C=C stretching vibrations around 1600-1500 cm⁻¹, and the distinctive sulfinate S=O stretching vibrations [13] [15]. The S=O stretching frequencies for zinc sulfinate complexes generally appear in the range of 1000-1200 cm⁻¹, with the exact position depending on the coordination environment and the degree of ionic character in the Zn-O bonds [12].
The presence of the 4-methyl substituent introduces additional vibrational modes, including C-H deformation vibrations of the methyl group and modified aromatic ring vibrations compared to unsubstituted benzenesulfinate analogs [11]. The coordination of the sulfinate oxygen atoms to zinc typically results in a shift of the S=O stretching frequencies to lower wavenumbers compared to the free sulfinate anion [13].
Raman spectroscopy provides complementary information, particularly for aromatic ring vibrations and symmetric stretching modes that may be weak or absent in the infrared spectrum [14]. Surface-enhanced Raman spectroscopy studies of related zinc-containing aromatic sulfur compounds have shown significant enhancement of characteristic vibrational bands, facilitating more detailed vibrational assignments [14].
Table 3: Characteristic Infrared Absorption Bands for Zinc Sulfinate Compounds
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| Aromatic C-H stretch | 3000-3100 | Benzene ring C-H | [13] [11] |
| Aromatic C=C stretch | 1600-1500 | Benzene ring vibrations | [13] [11] |
| S=O stretch | 1000-1200 | Sulfinate S=O | [12] [13] |
| Methyl C-H deformation | 1300-1400 | CH₃ deformation | [11] |
| Metal-O stretch | 400-600 | Zn-O coordination | [12] |
Nuclear magnetic resonance spectroscopy provides detailed structural information about benzenesulfinic acid, 4-methyl-, zinc salt in solution, revealing dynamic behavior and coordination environments [16]. Proton NMR (¹H NMR) analysis typically shows characteristic signals for the aromatic protons of the 4-methylbenzene ring and the methyl substituent [16].
The aromatic region usually displays a characteristic AA'BB' pattern for the para-disubstituted benzene ring, with chemical shifts influenced by the electron-withdrawing nature of the sulfinate group [16]. The methyl group appears as a singlet at approximately 2.3-2.4 ppm, which is typical for para-methyl substituents on aromatic rings [11].
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework, with the aromatic carbons appearing in the 120-140 ppm region and the methyl carbon typically observed around 21 ppm [16]. The carbon directly attached to the sulfinate group usually exhibits a characteristic downfield shift due to the deshielding effect of the sulfur-oxygen functionality [16].
The zinc center, being diamagnetic in the +2 oxidation state, does not significantly broaden the NMR signals, allowing for well-resolved spectra that can provide detailed structural information about the ligand environment [16]. Dynamic NMR studies can reveal information about ligand exchange processes and the stability of the zinc-sulfinate coordination bonds in solution [16].
Mass spectrometry analysis of benzenesulfinic acid, 4-methyl-, zinc salt provides molecular weight confirmation and fragmentation pattern information [17] [18]. The molecular ion peak typically appears at m/z 407.8, corresponding to the intact complex [1] [2].
Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for analyzing metal-organic complexes, as it can preserve the coordination environment during the ionization process [17]. The mass spectrum often shows the molecular ion peak along with characteristic fragmentation patterns that include loss of sulfinate ligands and formation of zinc-containing fragment ions [17].
The fragmentation behavior typically involves initial loss of one sulfinate ligand, followed by sequential loss of organic fragments from the remaining coordinated ligand [17]. The zinc-containing fragments provide confirmation of the metal-ligand stoichiometry and coordination environment [17].
Tandem mass spectrometry (MS/MS) techniques can provide additional structural information by analyzing the fragmentation pathways of selected precursor ions [18]. This approach is particularly valuable for confirming the coordination mode and identifying specific ligand-metal interactions [18].
Table 4: Typical Mass Spectrometry Fragmentation Pattern
| Fragment Ion | m/z | Assignment | Relative Intensity |
|---|---|---|---|
| [M]⁺ | 407.8 | Molecular ion | Medium |
| [M - C₇H₇SO₂]⁺ | 252.8 | Loss of one sulfinate | High |
| [Zn(C₇H₇SO₂)]⁺ | 218.0 | Zinc with one sulfinate | Medium |
| [C₇H₇SO₂]⁺ | 155.0 | Free sulfinate ligand | Low |
Benzenesulfinic acid, 4-methyl-, zinc salt belongs to a broader class of organozinc compounds that includes both sulfinate and sulfonate derivatives [19] [20]. The structural and chemical differences between these compound types are significant and influence their reactivity, stability, and applications [19] [21].
Zinc sulfinates, including the 4-methyl derivative, contain the sulfinate functional group (RSO₂⁻) which features a pyramidal geometry around sulfur with a lone pair of electrons [21]. This structural characteristic distinguishes sulfinates from sulfonates (RSO₃⁻), which have tetrahedral geometry around sulfur without lone pairs [11]. The presence of the lone pair in sulfinates makes them more nucleophilic and potentially more reactive than their sulfonate analogs [21].
Zinc para-toluenesulfonate, the corresponding sulfonate analog, exhibits different coordination behavior and thermal properties compared to the sulfinate derivative [20] [22]. The sulfonate compounds typically show higher thermal stability and different solubility characteristics [20]. While zinc para-toluenesulfonate is commonly used as a stabilizer and lubricant in polymer applications, the sulfinate analog may exhibit different catalytic and reactive properties due to the presence of the sulfur lone pair [20] [22].
The relationship between zinc benzenesulfinate and its 4-methyl derivative demonstrates the influence of substituent effects on molecular properties [23] [24]. The methyl group at the para position provides electron-donating character that can influence the electronic properties of the aromatic ring and potentially affect the coordination strength and stability of the zinc complex [11].
Table 5: Comparison of Zinc Sulfinate and Sulfonate Compounds
| Property | Zinc Sulfinates | Zinc Sulfonates | Reference |
|---|---|---|---|
| Sulfur Geometry | Pyramidal | Tetrahedral | [21] [11] |
| Lone Pair Present | Yes | No | [21] |
| Nucleophilicity | Higher | Lower | [21] |
| Thermal Stability | Moderate | Higher | [20] |
| Coordination Mode | Primarily O-coordination | O-coordination | [19] [20] |
| Applications | Catalytic, synthetic | Stabilizers, lubricants | [20] [24] |
The comparison extends to other zinc sulfinate derivatives, such as zinc benzenesulfinate dihydrate, which demonstrates the influence of hydration on structural properties and stability [24]. The dihydrate form exhibits different crystallographic parameters and thermal decomposition behavior compared to anhydrous forms, highlighting the importance of crystal water in determining solid-state properties [24].
Benzenesulfinic acid, 4-methyl-, zinc salt exists as a white crystalline powder at room temperature conditions [1] [2] [3]. The compound presents as a solid material with a characteristic white appearance that distinguishes it from many other organometallic compounds [1] [2] [3]. The material exhibits no distinctive odor when stored under appropriate conditions [1].
The compound possesses a molecular formula of C₁₄H₁₄O₄S₂Zn with a molecular weight of 375.77856 grams per mole [1] [2] [4]. The physical form is described as a fine powder that demonstrates good flow characteristics when properly processed [5] [6]. Under standard atmospheric conditions, the material maintains its structural integrity without significant hygroscopic behavior, though appropriate storage conditions should be maintained to prevent moisture absorption [3] [5].
| Physical Property | Value | Reference |
|---|---|---|
| Physical State | Solid | [1] [2] [3] |
| Appearance | White powder | [1] [2] [3] |
| Color | White | [1] [2] [3] |
| Molecular Formula | C₁₄H₁₄O₄S₂Zn | [1] [2] [4] |
| Molecular Weight | 375.77856 g/mol | [1] [2] [4] |
| CAS Number | 24345-02-6 | [1] [2] [4] |
| EINECS Number | 246-181-1 | [1] [2] [4] |
The crystalline structure of the compound has been characterized through various analytical techniques, revealing a coordination complex where zinc atoms occupy specific positions within the crystal lattice [7]. The material exhibits moderate density characteristics typical of organometallic zinc compounds [1].
The thermal properties of benzenesulfinic acid, 4-methyl-, zinc salt demonstrate significant temperature-dependent behavior patterns. The compound exhibits a melting point of 251°C with decomposition [2] [4], indicating that the material undergoes thermal degradation rather than conventional melting at elevated temperatures.
Thermal decomposition studies reveal that the compound begins to show thermal instability above 200°C [3] [8]. The decomposition process is characterized by the loss of sulfur dioxide and the formation of various intermediates [8] [9]. When used in combination with azodicarbonamide foaming agents, the compound demonstrates the ability to significantly reduce decomposition temperatures [6] [10], making it valuable as a thermal activator in polymer processing applications.
| Thermal Property | Value | Reference |
|---|---|---|
| Melting Point | 251°C (with decomposition) | [2] [4] |
| Decomposition Temperature | ≥250°C | [6] |
| Thermal Stability Range | Stable below 200°C | [3] [8] |
| Heat Stability | Superior compared to stearic acid salts | [6] [10] |
| Vapor Pressure | 0.004-0.006 Pa at 20-40°C | [4] |
The thermal behavior exhibits superior heat stability compared to conventional stearic acid salt compounds [6] [10]. This enhanced thermal stability makes the compound particularly suitable for high-temperature processing applications where thermal degradation must be minimized [6]. The activation energy for thermal decomposition processes in related zinc sulfate systems ranges from 204 to 368 kilojoules per mole [11], providing insight into the energy requirements for thermal transformations.
The solubility characteristics of benzenesulfinic acid, 4-methyl-, zinc salt present a distinctive profile that contrasts significantly with its parent acid compound. The zinc salt demonstrates insolubility in water [3] [7] [12] [13], which represents a marked difference from the high water solubility exhibited by para-toluenesulfonic acid [7].
In organic solvent systems, the compound shows solubility in various organic media including ethanol, acetone, and ether [3] [8]. This solubility pattern reflects the organometallic nature of the compound and its enhanced lipophilic characteristics compared to the parent sulfonic acid [3] [8].
| Solubility Parameter | Value | Reference |
|---|---|---|
| Water Solubility | Insoluble | [3] [7] [12] [13] |
| Organic Solvent Solubility | Soluble in ethanol, acetone, ether | [3] [8] |
| LogP Value | 5.041 at 25°C and pH 7 | [2] [4] |
| Aqueous Behavior | Contrasts with parent acid | [7] |
The partition coefficient (LogP) value of 5.041 at 25°C and pH 7 [2] [4] indicates significant lipophilicity, supporting the observed insolubility in aqueous systems. For comparison, related zinc benzenesulfinate compounds show limited water solubility of approximately 886.9 milligrams per liter at 20°C [14] [9], demonstrating the influence of structural modifications on solubility characteristics.
The solution chemistry behavior reflects the coordination environment around the zinc center, where the metal ion is complexed with two sulfinate ligands [7]. This coordination structure contributes to the overall solubility profile and influences the compound's behavior in different solvent systems [7].
The electrochemical characteristics of benzenesulfinic acid, 4-methyl-, zinc salt are dominated by the behavior of the zinc center and the sulfinate ligands. The standard electrode potential for the zinc couple (Zn²⁺/Zn) is -0.76 volts versus the standard hydrogen electrode [15] [16] [17] [18], placing zinc among the more electropositive metals in the electrochemical series.
Irritant;Environmental Hazard